Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate

CNS Drug Discovery Lipophilicity Optimization Property-Based Design

Sourcing a sterically defined piperidine building block with balanced lipophilicity and a tunable warhead handle remains challenging. Et 4-(t-BuNH-oxoacetamido)piperidine-1-carboxylate (CAS 1207029-32-0) solves this: • tert-Butyl mimics Val/Leu for hydrophobic pocket SAR • Oxoacetamide bridge enables TCI warhead installation • CNS-favorable profile: XLogP3 1.1, TPSA 87.7 Ų Supplied with full analytical characterization for reproducible library synthesis.

Molecular Formula C14H25N3O4
Molecular Weight 299.371
CAS No. 1207029-32-0
Cat. No. B2752713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate
CAS1207029-32-0
Molecular FormulaC14H25N3O4
Molecular Weight299.371
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC(C)(C)C
InChIInChI=1S/C14H25N3O4/c1-5-21-13(20)17-8-6-10(7-9-17)15-11(18)12(19)16-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,19)
InChIKeyCHNOKLCYWDLYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: tert-Butylamino Piperidine Building Block


Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate (CAS 1207029-32-0) is a synthetic piperidine derivative featuring a unique oxoacetamide bridge linking a piperidine-1-carboxylate ester to a sterically demanding tert-butylamino group. This compound is of primary interest as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of protease inhibitor-like scaffolds and targeted covalent inhibitor (TCI) warheads, owing to its balanced lipophilicity (XLogP3 = 1.1), moderate topological polar surface area (TPSA = 87.7 Ų), and dual hydrogen-bond donor/acceptor capacity [1]. Its well-defined structure, confirmed by PubChem CID 45497341, makes it a reliable building block for fragment-based drug discovery and combinatorial library synthesis [1].

Scaffold Synthesis Protease inhibitor-like scaffold construction via oxoacetamide bridge functionalization.
Covalent Warhead Platform Targeted covalent inhibitor warhead development with sterically shielded amide linkage.
Fragment Library Entry Fragment-based CNS lead discovery with reported balanced lipophilicity and TPSA profile.

Substitution Risks: tert-Butylamino Piperidine Intermediate


Substituting this compound with a simpler piperidine-1-carboxylate or a less sterically hindered oxoacetamide analog will fundamentally alter the molecular recognition profile of the derived products. The tert-butylamino moiety provides a unique combination of steric bulk and lipophilicity that is critical for occupying hydrophobic pockets in target proteins or for controlling conformational pre-organization during synthesis [1]. Simply interchanging with, for example, the corresponding methylamino or isopropylamino derivatives leads to significantly different calculated physicochemical properties (e.g., XLogP3, TPSA, and steric parameters), which directly impact membrane permeability, solubility, and target binding kinetics in downstream applications [1].

Analog Type
Why Direct Substitution May Not Transfer
Methylamino analog
Lipophilicity Reported XLogP3 shift may alter membrane permeability and CNS exposure profile in derived compounds.
Isopropylamino analog
Steric Bulk Reduced steric demand may shift conformational pre-organization and target-binding kinetics in protease inhibitor scaffolds.
Phenylamino analog
Aromaticity Additional aromatic ring may increase promiscuous binding risk and reduce aqueous solubility in fragment-based screening.

tert-Butylamino Piperidine: Advantages Over Analogs


Lipophilicity: tert-Butyl vs Methyl Analog

The tert-butylamino substituent on Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate confers a computed XLogP3 of 1.1, which is markedly higher than the 0.4 calculated for the direct methylamino analog (ethyl 4-(2-(methylamino)-2-oxoacetamido)piperidine-1-carboxylate) [1][2]. This difference of 0.7 log units translates to an approximately 5-fold increase in partition coefficient, a crucial parameter for optimizing passive blood-brain barrier penetration in CNS-targeted probe design [1].

Lipophilicity
Computed property
XLogP3 1.1 (target)
Δ +0.7 vs methyl analog
Reported lipophilicity difference may support CNS program fit; approximately 5-fold higher partition coefficient.
Computed by XLogP3 3.0; experimental logP to verify.
CNS Drug Discovery Lipophilicity Optimization Property-Based Design

Steric Bulk: tert-Butyl vs Isopropyl

The molecular weight of Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate (299.37 g/mol) is higher than that of its isopropylamino congener (ethyl 4-(2-(isopropylamino)-2-oxoacetamido)piperidine-1-carboxylate, approx. 285.34 g/mol). More importantly, the tert-butyl group introduces significantly greater steric bulk (Taft Es value ~ -1.54 vs. ~ -0.93 for isopropyl), which restricts the rotational freedom of the adjacent amide bond and pre-organizes the molecule into a bioactive conformation that mimics the transition state of peptide bond hydrolysis, a feature highly sought after in protease inhibitor design [1][2].

Steric Bulk
Class-level inference
Taft Es ≈ -1.54 (tert-butyl)
Δ ≈ -0.61 vs isopropyl
Reported steric difference may influence conformational pre-organization in protease inhibitor design.
Standard Taft parameters; target-specific validation needed.
Conformational Pre-organization Steric Parameter Comparison Medicinal Chemistry

Hydrogen-Bonding Profile: tert-Butyl vs Phenyl

With exactly two hydrogen bond donors (HBD = 2) and four hydrogen bond acceptors (HBA = 4), Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate offers a balanced HBD/HBA profile that adheres to Lipinski's Rule of Five. In contrast, the phenylamino analog (ethyl 4-(2-(phenylamino)-2-oxoacetamido)piperidine-1-carboxylate) has HBD = 2 but only HBA = 4 as well, yet its increased aromaticity and planarity drastically reduce aqueous solubility and increase the risk of non-specific binding [1]. The tert-butyl variant thus maintains a lower aromatic ring count while preserving key hydrogen-bonding features, making it a more developable fragment hit.

H-Bond Profile
Class-level inference
Aromatic rings: 0
Δ -1 vs phenyl analog
Reported lower aromatic ring count may reduce promiscuous binding risk in fragment screening.
Computed descriptors; binding assays to confirm.
Hydrogen-Bonding Potential ADME Optimization Fragment-Based Drug Design

Application Scenarios: tert-Butylamino Piperidine


Sterically Shielded Protease Inhibitor Synthesis

The compound's tert-butyl group provides a synthetically accessible mimic of the valine/leucine side chain found in many natural protease substrates. Its use as a P2/P3 building block in the synthesis of peptidomimetic inhibitors allows medicinal chemists to rapidly explore steric effects on enzyme potency and selectivity, leveraging the 5-fold lipophilicity advantage over methylamino analogs for improved cellular permeability [1].

Targeted Covalent Inhibitor Warheads

The oxoacetamide moiety can be further functionalized to introduce electrophilic warheads (e.g., acrylamides, chloroacetamides) while the tert-butyl group enhances metabolic stability by shielding the adjacent amide bond from proteolytic cleavage, a key requirement for sustained target engagement in cellular assays [1].

CNS Fragment Screening Library

With an XLogP3 of 1.1 and TPSA of 87.7 Ų, this compound resides in the favorable CNS drug-like chemical space. It can be incorporated as a fragment in lead discovery campaigns against neurodegenerative disease targets, where the enhanced lipophilicity relative to shorter alkyl chain analogs improves the probability of crossing the blood-brain barrier [1].

Application
Selection Property
Validation Focus
Protease inhibitor scaffold synthesis
tert-Butyl steric shielding profile
Enzyme potency and permeability assaysP2/P3 building block evaluation
TCI warhead construction
Oxoacetamide functionalization handle
Target engagement in cellular assaysMetabolic stability screening
CNS fragment-based library design
CNS drug-like physicochemical profile
BBB penetration probability assessmentReported XLogP3/TPSA context
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